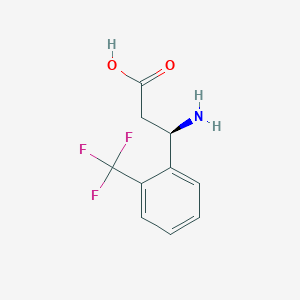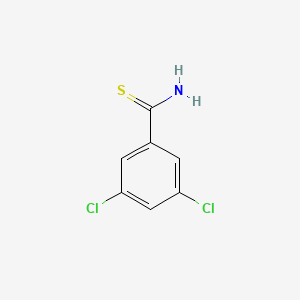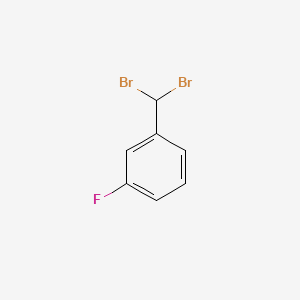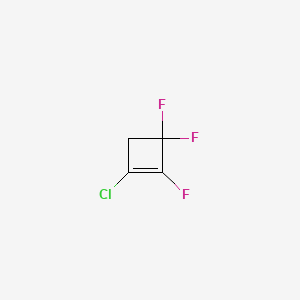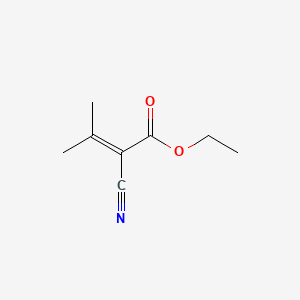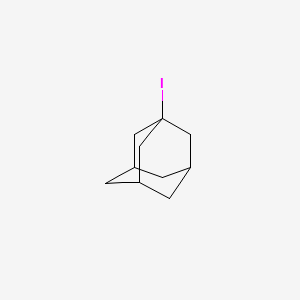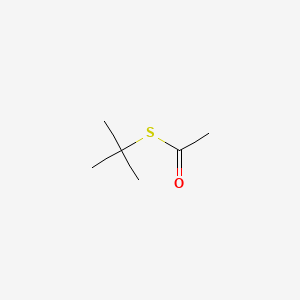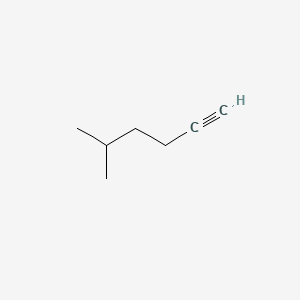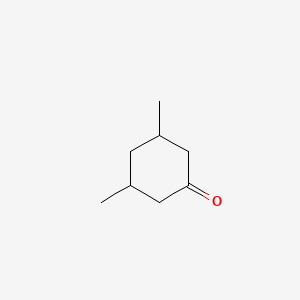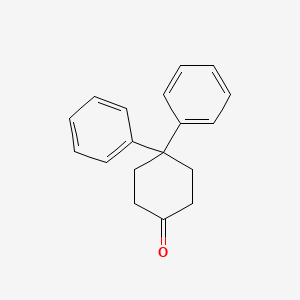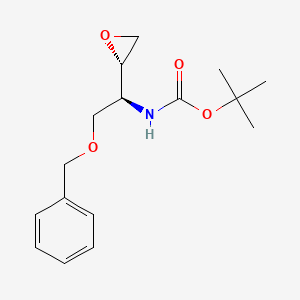
tert-Butyl ((S)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate
Übersicht
Beschreibung
“tert-Butyl ((S)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate” is a complex organic compound. It contains a tert-butyl group, which is a simple hydrocarbon moiety used in various chemical transformations . This compound also includes a carbamate group, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of tert-butyl esters, such as the one in this compound, has been developed using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-butyl group and a carbamate group. The tert-butyl group is known for its unique reactivity pattern elicited by its crowded structure . The carbamate group is used in the synthesis of various organic compounds .Chemical Reactions Analysis
The tert-butyl group in this compound is known for its unique reactivity pattern. It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways . The carbamate group is used in palladium-catalyzed synthesis of N-Boc-protected anilines .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Protease Inhibitors
Ghosh, Cárdenas, and Brindisi (2017) describe the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate. This compound was used to develop a potent β-secretase inhibitor, showcasing its potential in the synthesis of novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
Synthesis Techniques
Li, Mei, Gao, Li, Yan, and Che (2015) highlight an efficient chiral inversion key step in the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. This synthesis has advantages in terms of simplicity, cost efficiency, and yield, highlighting the practical aspects of producing this compound in a laboratory setting (Li et al., 2015).
Catalytic Epoxidation in Synthesis
Qiu, Xia, and Sun (2019) report on a catalytic epoxidation reaction involving tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate. This process is an important step in the synthesis of carfilzomib, a therapeutic agent, demonstrating the compound's role in medicinal chemistry (Qiu, Xia, & Sun, 2019).
Metalation and Alkylation Studies
Sieburth, Somers, and O'hare (1996) explored the metalation and reaction of tert-butyl carbamate derivatives with electrophiles. This study is significant for understanding the chemical reactivity and potential applications of such compounds in organic synthesis (Sieburth, Somers, & O'hare, 1996).
Role in Synthetic Organic Chemistry
Jasch, Höfling, and Heinrich (2012) discuss the use of tert-butyl phenylazocarboxylates, a related class of compounds, as versatile building blocks in synthetic organic chemistry. This indicates the broader category of tert-butyl carbamates' significance in complex organic syntheses (Jasch, Höfling, & Heinrich, 2012).
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylmethoxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSXVEDFRLNRJZ-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)[C@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375927 | |
| Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((S)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
CAS RN |
92085-96-6 | |
| Record name | tert-Butyl {(1S)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




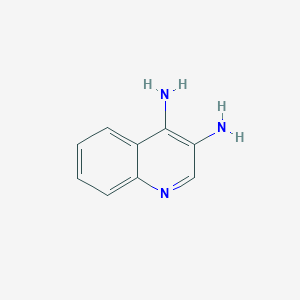
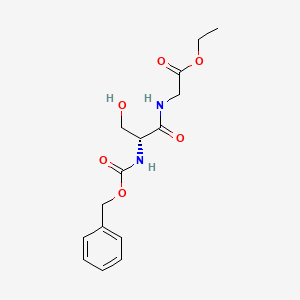
![[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B1585809.png)
